Methyl 2-(4-chlorophenyl)sulfanylacetate
Description
Methyl 2-(4-chlorophenyl)sulfanylacetate is an organosulfur compound characterized by a methyl ester group, a sulfanyl (thioether) linkage, and a 4-chlorophenyl substituent.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSLGCXURMKUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934991 | |
| Record name | Methyl [(4-chlorophenyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15446-15-8 | |
| Record name | Methyl 2-[(4-chlorophenyl)thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15446-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC58868 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58868 | |
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| Record name | Methyl [(4-chlorophenyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-chlorophenylthio)acetate | |
| Source | European Chemicals Agency (ECHA) | |
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Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-Chlorophenylacetate (CAS 52449-43-1)
Structural Differences : Lacks the sulfanyl group, featuring a direct methyl ester linkage to the 4-chlorophenylacetic acid backbone.
Key Properties :
- Molecular formula: C₉H₉ClO₂ (vs. C₉H₉ClO₂S for Methyl 2-(4-chlorophenyl)sulfanylacetate).
- Molecular weight: 184.63 g/mol (vs. ~216.6 g/mol estimated for the sulfanyl analog). This compound may exhibit different reactivity in nucleophilic substitution due to the lack of a sulfur bridge.
Methyl 2-(4-Bromophenyl)sulfanylacetate (CAS 50397-69-8)
Structural Differences : Bromine replaces chlorine at the para position.
Key Properties :
- Molecular formula: C₉H₉BrO₂S.
- Molecular weight: 261.14 g/mol.
The bromine atom increases molecular weight by ~44.5 g/mol compared to the chloro analog. Bromine’s larger atomic radius and higher electronegativity may enhance halogen bonding interactions, influencing biological activity or crystallinity.
Methyl 2-(4-(Chlorosulfonyl)phenyl)acetate (CAS 53305-12-7)
Structural Differences : Sulfonyl (-SO₂Cl) group replaces the sulfanyl (-S-) linkage.
Key Properties :
- Molecular formula: C₉H₉ClO₄S.
- Molecular weight: 256.69 g/mol.
The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity of adjacent protons and altering solubility. This compound’s reactivity diverges significantly, favoring electrophilic substitution or hydrolysis compared to the thioether.
Ethyl 2-[2-[[(4-Chlorophenyl)sulfonyl]methyl]phenoxy]acetate (CAS 175202-86-5)
Structural Differences: Ethyl ester (vs. methyl), sulfonyl (-SO₂-) group, and additional phenoxy moiety. Key Properties:
- Molecular formula: C₁₇H₁₇ClO₅S.
- Molecular weight: 368.83 g/mol. The ethyl ester increases lipophilicity, while the sulfonyl group enhances oxidative stability. The phenoxy extension may sterically hinder interactions, reducing reactivity at the aromatic ring.
(5-Phenyl-1,3,4-oxadiazol-2-yl)this compound
Structural Differences : Incorporates a 1,3,4-oxadiazole ring linked to the ester group.
Key Properties :
- Molecular formula: C₁₇H₁₃ClN₂O₃S.
- Molecular weight: 360.03 g/mol. This heterocycle also increases rigidity, affecting conformational flexibility.
Physicochemical and Functional Group Analysis
Functional Group Impact
- Sulfanyl vs. Sulfonyl : Sulfanyl groups (-S-) offer nucleophilic sites for oxidation or alkylation, while sulfonyl groups (-SO₂-) are electron-withdrawing, stabilizing negative charges and resisting nucleophilic attack.
- Halogen Substitution (Cl vs. Br) : Bromine’s higher molecular weight and polarizability may improve intermolecular interactions in crystal packing or receptor binding.
- Ester Group Variation (Methyl vs. Ethyl) : Ethyl esters typically exhibit slower hydrolysis rates in vivo compared to methyl esters, influencing pharmacokinetics.
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not provided | C₉H₉ClO₂S | ~216.6 (estimated) | Sulfanyl, methyl ester, 4-Cl-Ph |
| Methyl 4-chlorophenylacetate | 52449-43-1 | C₉H₉ClO₂ | 184.63 | Methyl ester, 4-Cl-Ph |
| Methyl 2-(4-bromophenyl)sulfanylacetate | 50397-69-8 | C₉H₉BrO₂S | 261.14 | Sulfanyl, methyl ester, 4-Br-Ph |
| Methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 | C₉H₉ClO₄S | 256.69 | Sulfonyl chloride, methyl ester |
| Ethyl 2-[2-[[(4-Cl-Ph)sulfonyl]methyl]phenoxy]acetate | 175202-86-5 | C₁₇H₁₇ClO₅S | 368.83 | Sulfonyl, ethyl ester, phenoxy |
Preparation Methods
Thiol-Displacement of Halogenated Esters
A common approach involves reacting methyl 2-chloroacetate with 4-chlorobenzenethiol in the presence of a base. The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the chloride.
Typical Conditions :
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.
-
Base : Triethylamine (TEA) or potassium carbonate neutralizes HCl byproducts.
Optimization Insights :
-
Excess 4-chlorobenzenethiol (1.2–1.5 eq) improves yields to 75–85%.
-
Catalytic iodide salts (e.g., KI) accelerate displacement by participating in a halogen-exchange mechanism.
Side Reactions :
Thiol-Ene Reaction with Methyl Acrylate
Radical-Initiated Addition
The thiol-ene reaction between 4-chlorobenzenethiol and methyl acrylate offers a metal-free pathway. UV light or azobisisobutyronitrile (AIBN) initiates radical chain propagation.
Key Parameters :
Limitations :
Condensation via Mesylation-Tosylation
Activation of Hydroxy Intermediates
Methyl 2-hydroxyacetate is first activated as a mesylate or tosylate, facilitating nucleophilic attack by 4-chlorobenzenethiol.
Procedure :
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Activation : Treat methyl 2-hydroxyacetate with mesyl chloride (1.05 eq) in dichloromethane at 0–5°C.
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Substitution : Add 4-chlorobenzenethiol (1.2 eq) and TEA (2 eq) at 20–25°C.
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Workup : Quench with water, extract with ethyl acetate, and purify via distillation.
Advantages :
Data Table 1: Comparison of Activation Agents
| Agent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mesyl chloride | 0–5 | 2 | 88 | 99.2 |
| Tosyl chloride | 10–15 | 3 | 82 | 98.5 |
Oxidative Methods from Thioacetate Precursors
Oxidation of Methyl 2-(4-Chlorophenyl)thioacetate
Methyl 2-(4-chlorophenyl)thioacetate is oxidized to the sulfoxide, followed by reduction to the sulfanyl derivative.
Oxidation Step :
Reduction Step :
Critical Notes :
Catalytic Approaches Using Transition Metals
Palladium-Catalyzed C–S Coupling
Aryl halides and methyl thioglycolate undergo cross-coupling via Pd(PPh3)4 catalysis.
Conditions :
Challenges :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(4-chlorophenyl)sulfanylacetate, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where 4-chlorothiophenol reacts with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux. Purification is achieved via recrystallization using ethanol/water mixtures, with purity confirmed by melting point analysis (140–143°C, as seen in structurally related chlorophenyl derivatives) .
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts like disulfides. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR : H NMR (CDCl₃) should show a singlet at δ 3.7 ppm (ester methyl), a triplet for the sulfanyl-acetate CH₂ (δ 3.2–3.5 ppm), and aromatic protons (δ 7.3–7.5 ppm). C NMR confirms the ester carbonyl (~170 ppm) and aromatic carbons .
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 60:40 acetonitrile/water (0.1% TFA). Retention time ~8–10 minutes, calibrated against USP reference standards .
Q. How does the sulfanyl group influence the compound’s reactivity in nucleophilic environments?
- The sulfanyl (-S-) group acts as a weak nucleophile but can undergo oxidation to sulfone derivatives using H₂O₂/CH₃COOH. It also participates in thiol-ene "click" reactions under UV light with maleimides, useful for polymer grafting (as seen in copolymer studies with butenolide monomers) .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported reaction yields for sulfanyl-acetate derivatives?
- Variable Screening : Use a factorial design to test parameters: temperature (25–80°C), solvent polarity (acetone vs. DMF), and base strength (K₂CO₃ vs. NaH). Monitor yields via GC-MS. For example, higher polarity solvents may improve nucleophilic substitution but increase ester hydrolysis side reactions .
- Contradiction Analysis : Conflicting yields may arise from trace moisture; ensure anhydrous conditions via molecular sieves and inert atmospheres. Replicate studies with strict moisture control .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C (75% RH) for 6 months. Analyze degradation via HPLC for hydrolysis products (e.g., 4-chlorothiophenol). FTIR can detect ester bond cleavage (loss of ~1700 cm⁻¹ peak). Stability is pH-dependent; avoid aqueous buffers .
Q. What mechanistic insights exist for the compound’s interaction with biological thiols (e.g., glutathione)?
- Thiol-Disulfide Exchange : The sulfanyl-acetate group can undergo disulfide formation with cysteine residues. Use UV-Vis spectroscopy (Ellman’s assay) to quantify free thiols. Molecular docking studies suggest binding to glutathione S-transferase active sites, similar to tropane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
